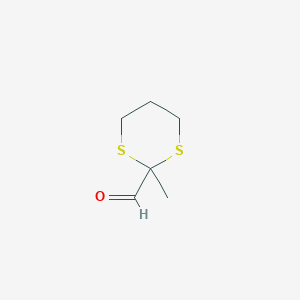
1,3-Dithiane-2-carboxaldehyde, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane-2-carboxaldehyde, 2-methyl- is an organic compound with the molecular formula C6H10OS2. It is a derivative of 1,3-dithiane, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is known for its versatility in organic synthesis, particularly as a building block for more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-carboxaldehyde, 2-methyl- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-methyl-1,3-dithiane and formaldehyde.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at room temperature with continuous stirring.
The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1,3-dithiane-2-carboxaldehyde, 2-methyl- may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency .
化学反応の分析
Types of Reactions
1,3-Dithiane-2-carboxaldehyde, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4.
Reduction: LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
科学的研究の応用
1,3-Dithiane-2-carboxaldehyde, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-dithiane-2-carboxaldehyde, 2-methyl- involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The sulfur atoms in the dithiane ring stabilize the negative charge, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity but without the methyl and carboxaldehyde groups.
1,3-Dithiolane: Another sulfur-containing ring compound with slightly different reactivity.
1,4-Dithiane: A structural isomer with different chemical properties.
Uniqueness
1,3-Dithiane-2-carboxaldehyde, 2-methyl- is unique due to its specific functional groups, which enhance its reactivity and versatility in organic synthesis. The presence of the carboxaldehyde group allows for additional functionalization, making it a valuable intermediate in the synthesis of complex molecules .
特性
CAS番号 |
4882-97-7 |
|---|---|
分子式 |
C6H10OS2 |
分子量 |
162.3 g/mol |
IUPAC名 |
2-methyl-1,3-dithiane-2-carbaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(5-7)8-3-2-4-9-6/h5H,2-4H2,1H3 |
InChIキー |
MPTGKIPTVOWUDD-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


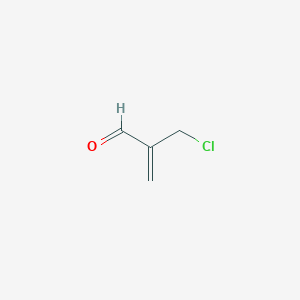
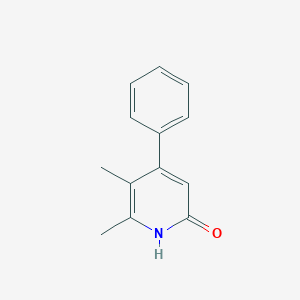
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
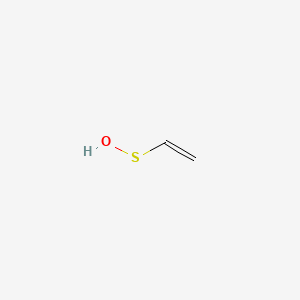
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
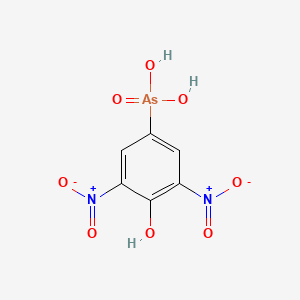
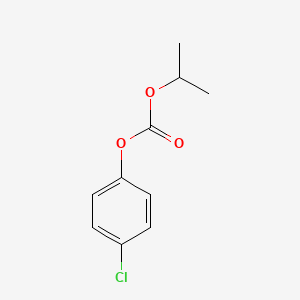
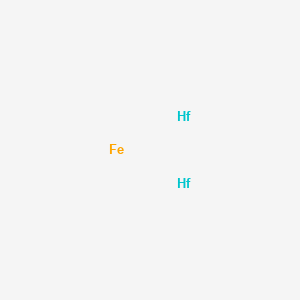
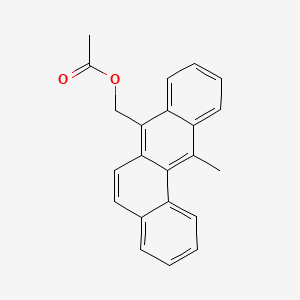
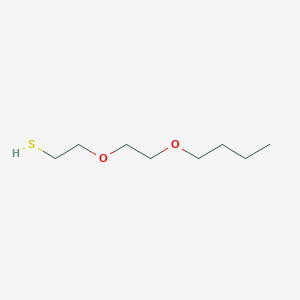
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
